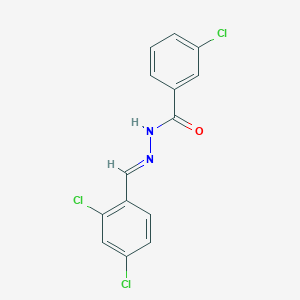

3-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

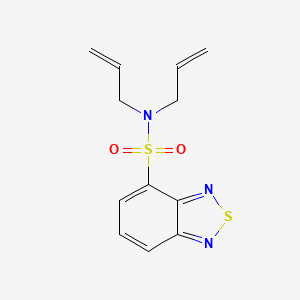

"3-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide" is a chemical compound belonging to the class of benzohydrazide derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in various fields.

Synthesis Analysis

Benzohydrazide compounds, including derivatives similar to "3-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide", are typically synthesized through a condensation reaction. The process involves the reaction of benzaldehyde derivatives with hydrazide under controlled conditions. The synthesis is often characterized using methods such as elemental analysis and single-crystal X-ray diffraction (Han, 2013).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is generally stabilized by hydrogen bonds and weak π-π stacking interactions. X-ray crystallography reveals configurations with respect to the C=N double bond and C-N single bond. These structures are often non-planar and exist in trans or cis configurations depending on the specific substituents (Fun et al., 2008).

Chemical Reactions and Properties

Benzohydrazide compounds can undergo various chemical reactions, forming different derivatives and exhibiting diverse chemical properties. These reactions often involve changes in the substituents on the benzene rings or modifications of the hydrazide group. The chemical reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups (Lei et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as crystallization patterns and unit cell dimensions, are closely related to their molecular structure. These properties are typically characterized using techniques like X-ray crystallography, which provide detailed information on the crystalline form and space groups of the compounds (Zhou & Ma, 2012).

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives can be explored through spectroscopic techniques like NMR and IR spectroscopy. These methods help in understanding the molecular interactions, bond formations, and overall chemical behavior of the compounds. The presence of specific functional groups significantly influences their chemical properties (Arunagiri et al., 2018).

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various benzohydrazide derivatives, including those with halido-substituted moieties, to explore their structural and chemical properties. For example, Lingjie He et al. (2018) synthesized chlorido-substituted hydrazone compounds and their vanadium(V) complexes, characterized by IR, UV–Vis, and 1H NMR spectra, and evaluated their antimicrobial activity against a range of bacteria and fungi (He et al., 2018). Similarly, other studies have focused on the crystal structures and antimicrobial activities of N'-[2,5-dihydroxybenzylidene]-3,4,5-trimethoxybenzohydrazide and related compounds, highlighting the influence of electron-withdrawing groups on antimicrobial efficacy (Han, 2013).

Antimicrobial Activities

The antibacterial properties of benzohydrazide derivatives have been a significant focus of research. Studies like that of Szczesio et al. (2018) examined the antibacterial properties of benzyl methyl (3,4-dichlorobenzoyl)carbonohydrazonodithioate and related dithioesters, finding that substitutions on the aromatic ring strongly influence biological activity against various strains (Szczesio et al., 2018).

Anticancer Activities

In addition to antimicrobial properties, benzohydrazide derivatives have been explored for their potential anticancer activities. For instance, research on the synthesis, crystal structure, and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives, starting from benzohydrazide, investigated their antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).

Catalytic and Binding Activities

Further studies have examined the catalytic and DNA binding activities of benzohydrazide derivatives. El‐Gammal et al. (2021) synthesized new Schiff base ligands from benzohydrazide, characterizing their Co(II), Ni(II), and Cu(II) complexes to explore their catalytic, DNA binding, and antibacterial activities (El‐Gammal et al., 2021).

Photoisomerization and Photoluminescence Properties

Some studies have also explored the unique photoisomerization and photoluminescence properties of benzohydrazide derivatives, indicating potential applications in materials science and molecular engineering (Lin et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2O/c15-11-3-1-2-9(6-11)14(20)19-18-8-10-4-5-12(16)7-13(10)17/h1-8H,(H,19,20)/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNKOWHXNSDWQW-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)